molecular formula C17H16BrNO4 B3449531 N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-79-6

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B3449531
CAS RN: 247592-79-6
M. Wt: 378.2 g/mol
InChI Key: LWYZQPHDSQHZAZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFEA belongs to the class of compounds known as acetamides, which are widely used in the pharmaceutical industry as intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been studied for its potential use as an anti-diabetic agent, as it has been shown to improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-cancer activity against various cancer cell lines. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize the synthesis method for this compound and develop more efficient and cost-effective methods for large-scale production. Additionally, this compound could be tested in animal models to determine its efficacy and safety in vivo. Overall, this compound has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its applications.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZQPHDSQHZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204136
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247592-79-6
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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